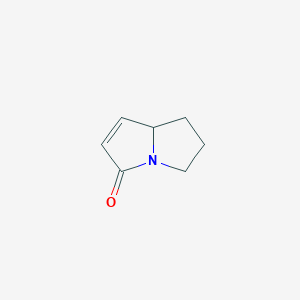
5,6,7,8-Tetrahydropyrrolizin-3-one
Overview
Description
5,6,7,8-Tetrahydropyrrolizin-3-one, also known as THP, is a chiral pyrrolizidine alkaloid1. It has been widely studied for its potential in various fields of research and industry1. The molecular formula of this compound is C7H9NO and it has a molecular weight of 123.15 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 5,6,7,8-Tetrahydropyrrolizin-3-oneScientific Research Applications
Serotonin Receptor Agonism :
- Title : 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyrid-5-one: a potent and selective serotonin (5-HT1B) agonist and rotationally restricted phenolic analogue of 5-methoxy-3-(1,2,5,6-tetrahydropyrid-4-yl)indole.
- Abstract : This study describes the synthesis and characteristics of a compound acting as a potent and selective functional agonist for the 5-HT1B receptor. Its direct infusion into the hypothalamus of rats significantly inhibits food intake, highlighting its role in regulating feeding behavior. This provides insight into serotonin receptor dynamics and their potential applications in controlling feeding behavior and possibly treating disorders related to it (Macor et al., 1990).
Synthesis of Fused Pyrrolines :
- Title : Synthesis of fused pyrrolines by the intramolecular cycloadition of azides application to the pyrrolizidine alkaloids.
- Abstract : The study explores the intramolecular cycloaddition of azides, leading to the formation of tetrahydropyrrolizines and a formal total synthesis of supinidine. This research is significant in the context of synthetic organic chemistry and the development of new methodologies for synthesizing complex natural products (Pearson, 1985).
Caspase-3 Inhibition for Drug Development :
- Title : A novel class of small-molecule caspase-3 inhibitors prepared by multicomponent reactions.
- Abstract : This research focuses on synthesizing and evaluating tetra- and pentasubstituted dihydropyrroles as caspase-3 inhibitors via multicomponent reactions. Some of these compounds showed promising inhibitory activities, suggesting their potential as lead compounds for developing therapeutic agents, particularly in the context of diseases where caspase-3 is a critical factor, such as in certain neurodegenerative diseases and apoptosis-related conditions (Zhu et al., 2012).
Anticancer Activity :
- Title : In vitro and In vivo Anticancer Activity of Novel Synthetic Makaluvamine Analogues.
- Abstract : The study was designed to determine the structure-activity relationships of newly synthesized makaluvamine analogues. One of the compounds, 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one, was found to be a potent inducer of apoptosis and an effective inhibitor of cell growth and proliferation, suggesting its potential as a therapeutic agent for breast cancer (Wang et al., 2009).
properties
IUPAC Name |
5,6,7,8-tetrahydropyrrolizin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZBHZCORGROSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydropyrrolizin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




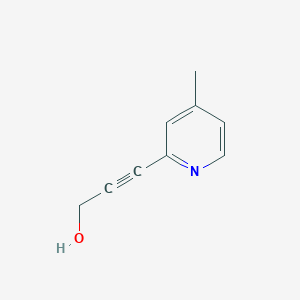

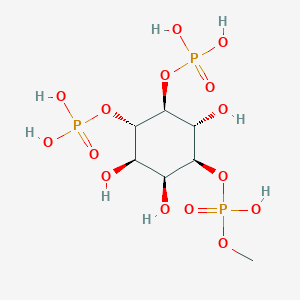

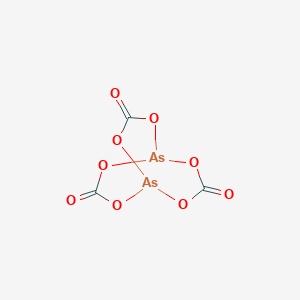

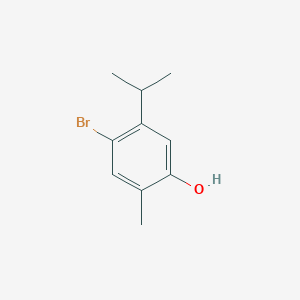
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)
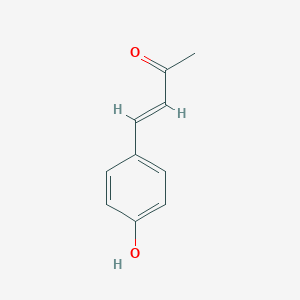
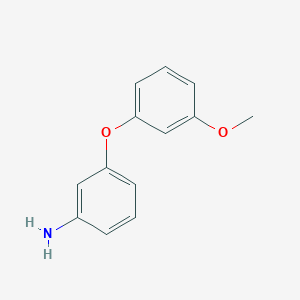
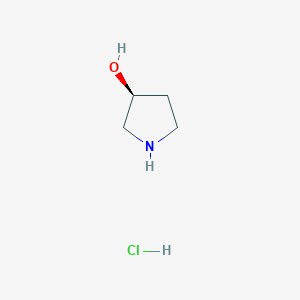
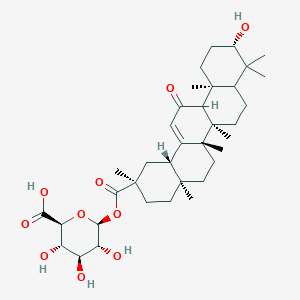
![(2E,6E)-2,6-bis[(2E)-3-(2-methoxyphenyl)-2-propenylidene]-4-methylcyclohexanone](/img/structure/B51952.png)